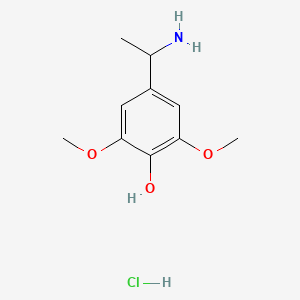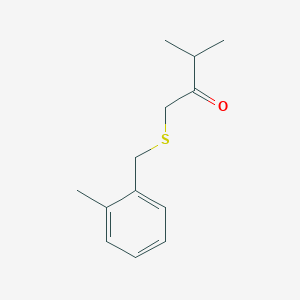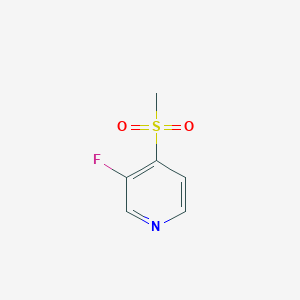![molecular formula C22H21Br B15328063 3'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B15328063.png)
3'-Bromospiro[adamantane-2,9'-fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-Bromospiro[adamantane-2,9'-fluorene] is a synthetic organic compound characterized by its unique spirocyclic structure, which combines an adamantane ring and a fluorene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3'-Bromospiro[adamantane-2,9'-fluorene] typically involves the following steps:
Adamantane Derivation: The starting material is adamantane, which undergoes halogenation to introduce a bromine atom.
Fluorene Derivation: Fluorene is prepared separately, often through the Friedel-Crafts alkylation reaction.
Coupling Reaction: The adamantane and fluorene derivatives are then coupled using a spirocyclization reaction, often facilitated by a strong base or a catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of 3'-Bromospiro[adamantane-2,9'-fluorene] is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 3'-Bromospiro[adamantane-2,9'-fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Derivatives with reduced bromine, such as hydrocarbons or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3'-Bromospiro[adamantane-2,9'-fluorene] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions.
Industry: The compound's unique properties make it useful in materials science and the development of advanced materials.
Wirkmechanismus
The mechanism by which 3'-Bromospiro[adamantane-2,9'-fluorene] exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely, but often include binding to active sites or altering signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3'-Bromospiro[adamantane-2,9'-fluorene] is unique due to its spirocyclic structure, which provides distinct chemical and physical properties compared to other compounds. Similar compounds include:
2'-Bromospiro[adamantane-2,9'-fluorene]
4'-Bromospiro[adamantane-2,9'-fluorene]
3'-Chlorospiro[adamantane-2,9'-fluorene]
Eigenschaften
Molekularformel |
C22H21Br |
|---|---|
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
3'-bromospiro[adamantane-2,9'-fluorene] |
InChI |
InChI=1S/C22H21Br/c23-17-5-6-21-19(12-17)18-3-1-2-4-20(18)22(21)15-8-13-7-14(10-15)11-16(22)9-13/h1-6,12-16H,7-11H2 |
InChI-Schlüssel |
CXGFBDSLGTVINQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C34C5=C(C=C(C=C5)Br)C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


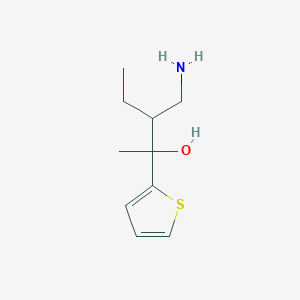
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15327988.png)

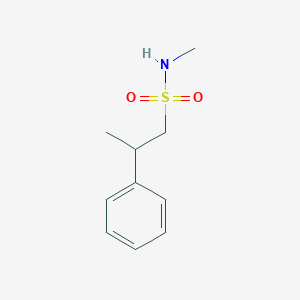

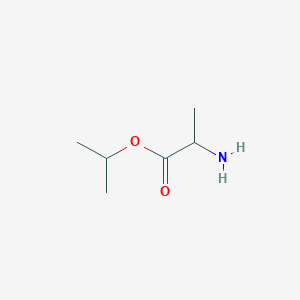
![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B15328009.png)

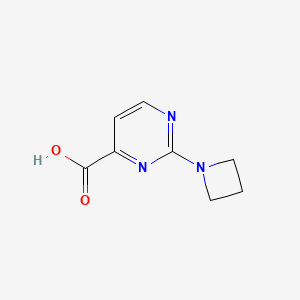
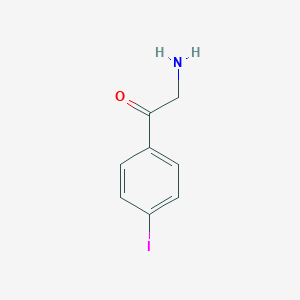
![[5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B15328046.png)
